Ethametsulfuron

Overview

Description

Ethametsulfuron is an herbicide used to control weeds in agricultural crops, turf, and other non-crop sites. It is a sulfonylurea herbicide that works by inhibiting the activity of acetolactate synthase (ALS) in plants. Inhibiting ALS activity prevents plants from synthesizing essential amino acids, causing them to die. This compound is used in a variety of crops, including corn, soybeans, cotton, and turf.

Scientific Research Applications

Adsorption and Leaching in Soils : Ethametsulfuron-methyl's sorption and leaching in acidic soils are influenced by organic amendments such as humic acid and peat. These amendments increase herbicide adsorption and reduce leaching, suggesting a potential management practice for controlling pesticide leaching (Si et al., 2006).

Physiological Effects on Rice : At low concentrations, this compound impacts the protective enzymes and endogenous hormones in rice, affecting its growth. Different concentrations have varying effects on the activity of enzymes and hormone levels, influencing growth promotion or inhibition (Yuan Shu-zhong, 2012).

Metabolism in Crops : this compound methyl is metabolized rapidly in tolerant oilseed rape, contributing to its tolerance. The rate of metabolism correlates with tolerance levels in different weed species and oilseed rape varieties (Lichtner et al., 1995).

Impact on Canola Populations : this compound affects canola populations differently. Some, like the TR4 population, show sensitivity and potential injury at specific herbicide rates. This suggests the need for further genetic studies to understand the inheritance of sensitivity (Wolf & Falk, 2005).

Resistance in Wild Mustard : Resistance to this compound-methyl in wild mustard is attributed to enhanced metabolism, not differences in absorption, translocation, or target site sensitivity. Rapid metabolism in resistant biotypes results in decreased effectiveness of the herbicide (Veldhuis et al., 2000).

Leaching and Degradation in Soil : this compound-methyl's mobility in soils and its degradation are pH-dependent. Its persistence varies with soil type, and its degradation includes cleavage of the sulfonylurea bridge and dealkylation processes (Si et al., 2005).

Residue Analysis in Crops : Analyzing residues of this compound in rape growing soil and plants shows that it degrades relatively easily and poses minimal risk to these plants. However, its application should be controlled to ensure safety (Luo Jun-kai, 2012).

Phytotoxicity Mitigation : Research on reducing this compound's phytotoxicity on rice reveals potential mitigation strategies involving the use of other substances like DA-6 and brassinolide (Bai Lian-yang, 2005; Zhou Xiao, 2003).

Herbicide Interactions : this compound's interactions with other grass herbicides on canola show varying degrees of injury and yield loss, suggesting specific herbicide combinations impair canola's ability to metabolize this compound (Harker et al., 1995).

Residual Effects on Crops : this compound's residual effects on broadleaf crops like dry beans and potatoes have been studied, indicating potential yield effects and the need for careful management (Wall, 1995).

Mechanism of Action

Target of Action

Ethametsulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biochemical pathway responsible for the synthesis of branched-chain amino acids. This disruption affects protein synthesis, which in turn interferes with DNA synthesis and cell division. The inability of the plant to produce these essential amino acids leads to stunted growth and eventually plant death .

Pharmacokinetics

These properties suggest that this compound could be readily absorbed and distributed within the plant system. It also presents a high risk of leaching to groundwater .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the ALS enzyme, this compound disrupts the synthesis of essential branched-chain amino acids. This disruption leads to a cascade of effects, including the interference of DNA synthesis and cell division and growth, ultimately resulting in plant death .

Action Environment

This compound is a selective herbicide used to control broad-leaved weeds, especially in oilseed rape . Its effectiveness can be influenced by environmental factors. For instance, it is moderately soluble in water and volatile, which means it could be affected by soil and weather conditions . It is relatively persistent in both soil and aqueous systems, suggesting it can remain active for a considerable period . Due to its chemical properties, it presents a high risk of leaching to groundwater .

Safety and Hazards

Ethametsulfuron poses certain safety and hazard concerns. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ethametsulfuron interacts with various enzymes and proteins. A soil bacterium, Pseudomonas sp. SW4, capable of degrading this compound, has been isolated . This bacterium degrades this compound through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .

Cellular Effects

It is known that this compound can cause DNA damage in mice bone marrow cells

Molecular Mechanism

The molecular mechanism of this compound involves interactions with enzymes and proteins. For instance, SulE, an esterase, detoxifies a variety of sulfonylurea herbicides, including this compound, through de-esterification . The P44R mutation in SulE alters the flexibility of the lid loop, leading to the repositioning of the sulfonylurea heterocyclic ring to a relatively stable conformation, thus increasing activity .

Temporal Effects in Laboratory Settings

It is known that this compound is relatively persistent in both soil and aqueous systems , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound can cause DNA damage in mice bone marrow cells

Metabolic Pathways

This compound is involved in various metabolic pathways. It is degraded by the Pseudomonas sp. SW4 bacterium through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .

Transport and Distribution

Given its moderate solubility in water and volatility , it is likely that this compound can be transported and distributed within cells and tissues.

properties

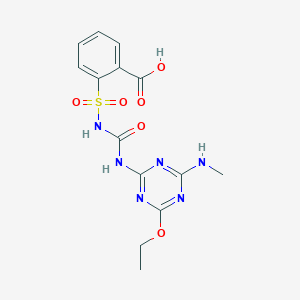

IUPAC Name |

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

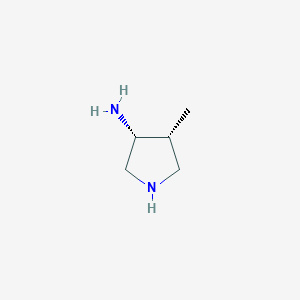

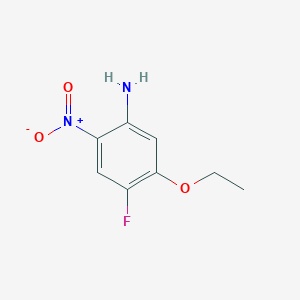

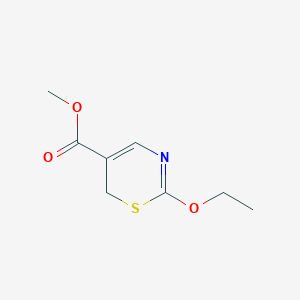

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

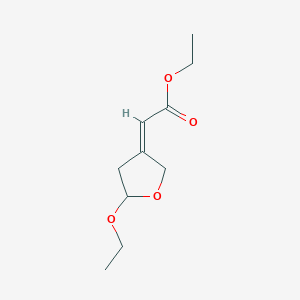

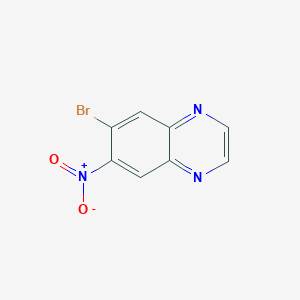

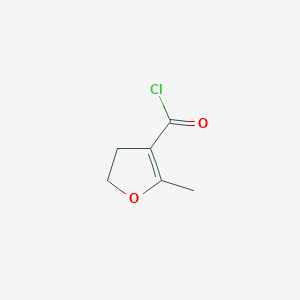

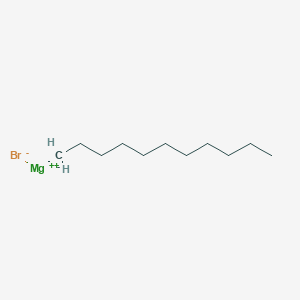

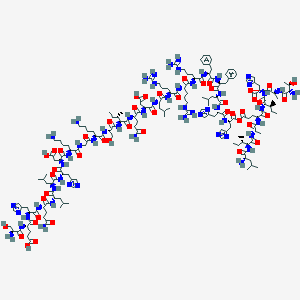

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)